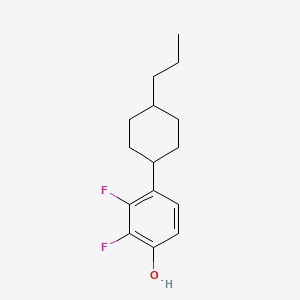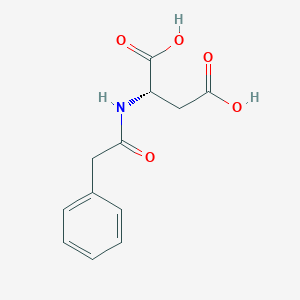
4-(Trimethylsiloxy)phenylacetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trimethylsiloxy)phenylacetic acid methyl ester is a chemical compound with a complex structure that includes a phenyl group substituted with a trimethylsiloxy group and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester typically involves the esterification of acetic acid derivatives with [p-(trimethylsiloxy)phenyl] alcohol. One common method involves the reaction of [p-(trimethylsiloxy)phenyl] alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trimethylsiloxy)phenylacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the trimethylsiloxy group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Trimethylsiloxy)phenylacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and [p-(trimethylsiloxy)phenyl] alcohol, which can then participate in further chemical reactions. The trimethylsiloxy group can also enhance the compound’s stability and reactivity by providing steric protection and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, phenyl ester: Similar structure but lacks the trimethylsiloxy group.
Benzeneacetic acid, α-[(trimethylsiloxy)phenyl]-, trimethylsilyl ester: Contains a similar trimethylsiloxy group but differs in the ester linkage.
Hydrocinnamic acid, p-(trimethylsiloxy)-, trimethylsilyl ester: Another compound with a trimethylsiloxy group but with a different aromatic structure.
Uniqueness
4-(Trimethylsiloxy)phenylacetic acid methyl ester is unique due to the presence of both the ester and trimethylsiloxy groups, which confer distinct chemical properties. The trimethylsiloxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and stability, making it valuable in various chemical applications.
Eigenschaften
CAS-Nummer |
27798-62-5 |
|---|---|
Molekularformel |
C12H18O3Si |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
methyl 2-(4-trimethylsilyloxyphenyl)acetate |
InChI |
InChI=1S/C12H18O3Si/c1-14-12(13)9-10-5-7-11(8-6-10)15-16(2,3)4/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
PJYMTPVMHGKBNM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(C=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-methyl-N-[2-(3,4-dimethyl-phenyl)-ethyl]-amine](/img/structure/B8645369.png)
![1-Phenyl-4h-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5(6h)-one](/img/structure/B8645383.png)
![4-chloro-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B8645391.png)

![2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B8645400.png)

